BMP-2 Epitope (73-92)

Description

BMP-2 Epitope (73-92) is a 20-amino acid peptide (sequence: KIPKASSVPTELSAISTLYL) derived from residues 73–92 of the knuckle epitope of bone morphogenetic protein-2 (BMP-2), a member of the TGF-β superfamily . This epitope is part of the low-affinity binding site for BMP receptor type II (BMPR-II) and plays a critical role in osteogenic signaling. Structural studies reveal that the knuckle epitope is distinct from the high-affinity wrist epitope (residues 30–34), which binds BMPR-IA .

In vitro, BMP-2 (73-92) enhances alkaline phosphatase (ALP) activity in mesenchymal stem cells (MSCs) and promotes osteogenic differentiation . In vivo, it accelerates bone regeneration in rat tibial and rabbit radial defects when immobilized on biomaterials like PLGA or silica scaffolds . However, its activity is context-dependent, requiring surface immobilization or multivalent presentation to mimic native BMP-2 dimerization . Despite its promise, BMP-2 (73-92) exhibits lower osteoinductive potency than full-length BMP-2, necessitating higher concentrations to achieve comparable effects .

Properties

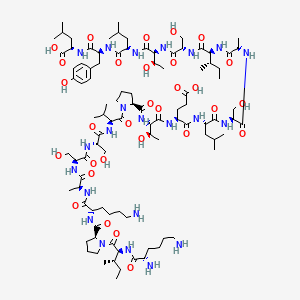

Molecular Formula |

C97H164N22O30 |

|---|---|

Molecular Weight |

2118.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C97H164N22O30/c1-17-51(11)74(92(143)112-69(46-123)89(140)116-76(55(15)124)94(145)107-63(40-48(5)6)83(134)106-64(42-57-29-31-58(126)32-30-57)85(136)108-65(97(148)149)41-49(7)8)114-79(130)54(14)102-86(137)66(43-120)110-84(135)62(39-47(3)4)105-82(133)61(33-34-72(127)128)104-93(144)77(56(16)125)117-91(142)71-28-24-37-118(71)95(146)73(50(9)10)113-88(139)68(45-122)111-87(138)67(44-121)109-78(129)53(13)101-81(132)60(26-20-22-36-99)103-90(141)70-27-23-38-119(70)96(147)75(52(12)18-2)115-80(131)59(100)25-19-21-35-98/h29-32,47-56,59-71,73-77,120-126H,17-28,33-46,98-100H2,1-16H3,(H,101,132)(H,102,137)(H,103,141)(H,104,144)(H,105,133)(H,106,134)(H,107,145)(H,108,136)(H,109,129)(H,110,135)(H,111,138)(H,112,143)(H,113,139)(H,114,130)(H,115,131)(H,116,140)(H,117,142)(H,127,128)(H,148,149)/t51-,52-,53-,54-,55+,56+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-,76-,77-/m0/s1 |

InChI Key |

QNCXRDAVTHRBMG-QLWMRDRKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of the Linear BMP-2 Epitope

The linear BMP-2 epitope (73–92) is synthesized via solid-phase peptide synthesis (SPPS), a gold-standard method for producing high-purity peptides. The process begins with the selection of Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids and rink amide methylbenzhydrylamine (MBHA) resin as the solid support. Stepwise coupling is performed using activating agents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and a base like N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). After each coupling step, the Fmoc group is removed via treatment with 20% piperidine in DMF to expose the nascent peptide chain for subsequent amino acid additions.

Critical parameters include:

- Resin swelling : Optimal solvent conditions (e.g., DMF) ensure proper resin expansion for efficient coupling.

- Coupling efficiency : Real-time monitoring via Kaiser ninhydrin tests prevents deletion sequences.

- Side-chain protection : Acid-labile groups (e.g., tert-butyl for serine) are used to prevent undesired reactions during synthesis.

The linear peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing scavengers like triisopropylsilane (TIS) and water, followed by precipitation in cold diethyl ether. Crude peptides are then dissolved in aqueous acetonitrile for purification.

Cyclization Strategies to Enhance Stability and Bioactivity

Linear BMP-2 epitopes exhibit limited proteolytic stability and conformational flexibility, necessitating cyclization to improve pharmacokinetic properties. Two primary approaches are employed:

Disulfide Bond Formation via Air Oxidation

Cyclic analogues are synthesized by introducing two cysteine residues at strategic positions (e.g., P-02 to P-05 in). After SPPS, the linear precursor is subjected to air oxidation in 10% dimethyl sulfoxide (DMSO) at pH 7.0, facilitating disulfide bond formation between cysteine thiol groups. This method yields peptides with constrained conformations, enhancing receptor-binding affinity. For example, cyclic peptide P-05 demonstrated a dissociation constant ($$KD$$) of $$1.29 \times 10^{-5}$$ M for BMPRII, a 6,300-fold improvement over the linear peptide ($$KD = 8.16 \times 10^{-2}$$ M).

Purification and Analytical Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptides are purified using RP-HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Cyclic peptides exhibit distinct retention times compared to linear counterparts due to altered hydrophobicity. For instance, cyclic peptide P-05 showed ≥95% purity post-HPLC, as confirmed by analytical chromatograms.

Table 1: Mass Spectrometry Data for BMP-2 Epitope Analogues

| Peptide | Structure | Observed Mass ([M+2H]²⁺) | Observed Mass ([M+3H]³⁺) |

|---|---|---|---|

| P-01 | Linear (73–92) | 1059.62 | 706.74 |

| P-05 | Cyclic (Cys73-Cys92) | 1161.61 | 774.74 |

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

SPR assays immobilize BMPRII on a COOH5 sensor chip, with peptides injected at concentrations ranging from 1 nM to 100 μM. Binding kinetics ($$k{on}$$, $$k{off}$$) and equilibrium dissociation constants ($$KD$$) are calculated using BIAevaluation software. Cyclic peptide P-05’s superior affinity ($$KD = 1.29 \times 10^{-5}$$ M) underscores the impact of cyclization on receptor interaction.

Computational Modeling for Peptide Design

Recent advances integrate machine learning (ML) with mesoscale simulations to predict peptide configurations. The Structure Independent Molecular Fragment Interfuse Model (SIMFIM) employs dissipative particle dynamics (DPD) to simulate 20-mer peptide structures, predicting radius of gyration ($$Rg$$) and end-to-end distance ($$EtE$$). Models like support vector regression (SVR) and neural networks (NN) achieve $$R^2 > 0.85$$ for $$Rg$$ predictions, guiding the design of BMP-2 analogues with optimized receptor-binding geometries.

Chemical Reactions Analysis

Electrostatic Binding to Hydroxyapatite (HA)

The peptide binds to hydroxyapatite (HA), a key component of bone mineral, through electrostatic interactions. The E7-Tag (glutamic acid-rich sequence) facilitates Ca<sup>2+</sup> coordination on HA surfaces :

| Parameter | E7-Tagged Peptide | Non-Tagged Peptide |

|---|---|---|

| Binding Efficiency | 96.8% ± 2.1 | 12.5% ± 1.8 |

| Dissociation Constant | 4.4-fold lower | Baseline |

FTIR analysis confirms interactions between the peptide’s carboxyl groups and HA’s Ca<sup>2+</sup> ions, evidenced by shifts in amide I (1651 cm<sup>−1</sup>) and -OH (3200–3500 cm<sup>−1</sup>) bands .

Receptor-Binding Interactions

The peptide competitively inhibits rhBMP-2 binding to BMP receptors IA (BMPRIA) and II (BMPRII), with IC<sub>50</sub> values of ~50 nM for BMPRII . Surface plasmon resonance (SPR) studies reveal:

| Receptor | Association Rate (k<sub>on</sub>) | Dissociation Rate (k<sub>off</sub>) | Affinity (K<sub>D</sub>) |

|---|---|---|---|

| BMPRII | 1.2 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup> | 1.5 × 10<sup>−3</sup> s<sup>−1</sup> | 125 µM |

| Cyclic P-05 | 2.8 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup> | 3.6 × 10<sup>−4</sup> s<sup>−1</sup> | 12.9 µM |

The cyclic peptide’s enhanced affinity aligns with its ability to upregulate osteogenic markers (e.g., RUNX2) in C2C12 cells by 3.2-fold compared to the linear form .

Immobilization and Release Kinetics

When immobilized on silica particles, the peptide exhibits sustained release governed by diffusion and matrix erosion :

| Parameter | Value |

|---|---|

| Initial Release Rate | 10–20× slower than adsorption |

| Diffusional Exponent (n) | 0.62 (Fickian diffusion) |

| Cumulative Release (7d) | 78% ± 3.4 |

Release kinetics follow the Korsmeyer-Peppas model (R<sup>2</sup> = 0.977), indicating a blend of diffusion and erosion mechanisms .

Stability and Degradation

The peptide is stable at -20°C in lyophilized form but undergoes hydrolysis in aqueous solutions at physiological pH . Cyclic variants (e.g., P-05) show >90% stability after 72 hours in serum, compared to <50% for the linear peptide .

Scientific Research Applications

Osteogenic Activity

Stimulation of Bone Precursor Cells:

Research indicates that synthetic peptides derived from the BMP-2 knuckle epitope (73-92) can stimulate bone precursor cells, leading to enhanced calcification. In vitro studies have shown that these peptides can induce osteogenic differentiation in human mesenchymal stem cells, promoting bone formation comparable to that induced by full-length BMP-2 .

Table 1: Osteogenic Effects of BMP-2 Epitope (73-92)

Biomaterial Integration

Conjugation with Hydroxyapatite:

The BMP-2 epitope has been successfully conjugated with hydroxyapatite coatings on biomaterials to enhance osteointegration. This approach has demonstrated accelerated bone growth in vitro, indicating that the peptide can effectively promote cell attachment and proliferation on biomaterial surfaces .

Table 2: Integration Studies of BMP-2 Epitope with Biomaterials

| Biomaterial Type | Modification | Result |

|---|---|---|

| Hydroxyapatite | BMP-2 Epitope Conjugation | Increased cell attachment and proliferation |

| Titanium | RGD Peptide + BMP-2 Epitope | Enhanced osteogenic properties in stem cells |

Therapeutic Potential in Regenerative Medicine

Peptide Therapy:

The application of the BMP-2 epitope as a therapeutic agent offers a promising alternative to traditional BMP treatments, which often come with adverse effects. The use of smaller peptide sequences can reduce immunogenicity while maintaining efficacy. Studies have demonstrated that cyclic peptides derived from the knuckle epitope exhibit improved binding affinity and biological activity compared to linear counterparts .

Case Study: Cyclic Peptide Application

A cyclic peptide based on the BMP-2 knuckle epitope was tested for its ability to upregulate osteogenic differentiation markers in C2C12 cells. Results showed a significant increase in alkaline phosphatase levels, suggesting that cyclic modifications can enhance the functional properties of BMP-derived peptides .

Challenges and Future Directions

While the BMP-2 epitope (73-92) shows great promise, challenges remain regarding its practical application in clinical settings. Individual variability in response to BMP-derived peptides necessitates personalized approaches to treatment. Additionally, further research is required to optimize peptide formulations and delivery methods to maximize their therapeutic potential .

Mechanism of Action

BMP-2 Epitope (73-92) exerts its effects by binding to bone morphogenetic protein receptors (BMPRs), specifically BMPR-II. This binding activates downstream signaling pathways, including the Smad and non-Smad pathways, leading to the transcription of genes involved in osteogenesis and cell differentiation. The peptide’s ability to enhance alkaline phosphate activity is crucial for bone mineralization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally Related BMP-2-Derived Peptides

- P24 : Extends BMP-2 (73-92) with three aspartic acids, improving silica deposition and scaffold integration. In rat defects, P24-loaded scaffolds achieve bone regeneration comparable to rhBMP-2 .

- KDP34 : A truncated, optimized peptide from BMP-2 (73-92). Glycine scanning identified critical residues (Ser88, Leu90, Tyr91), enabling enhanced BMPR-II binding and ALP upregulation .

- OPD : A smaller peptide targeting integrin-mediated adhesion rather than BMP receptors. While effective in vitro, it lacks in vivo osteoinductive data .

Functionally Similar Peptides

- GFOGER : A collagen-derived α2β1 integrin-binding peptide. Unlike BMP-2 (73-92), GFOGER promotes osteoblast adhesion without direct receptor activation, showing synergistic effects when combined with BMP-2 .

- FNIII7-10/FNIII9*-10 : Fibronectin-derived peptides targeting α5β1 integrin. These enhance osteogenesis in titanium implants but require co-presentation with growth factors for maximal efficacy .

Limitations and Synergy

- Dose Dependency : BMP-2 (73-92) requires 12,000-fold higher concentrations than rhBMP-2 to induce similar osteogenesis, limiting clinical translation .

- Delivery Method : Immobilization on scaffolds (e.g., silica, PLGA) is critical for activity. Soluble peptides show negligible effects in 2D cultures but enhance mineralization in 3D hydrogels .

- Synergy with Dexamethasone and VEGF : Dexamethasone amplifies BMP-2 (73-92)’s ALP activity, while co-delivery with VEGF in mineralized collagen scaffolds improves mandibular defect healing .

Key Research Findings and Challenges

In Vitro vs. In Vivo Performance

- In Vitro: BMP-2 (73-92) increases ALP activity by 30–50% in MSCs cultured with osteogenic media . However, soluble peptides fail to activate BMPR-II in 2D cultures due to monovalent binding, unlike dimeric rhBMP-2 .

- In Vivo : In rat muscle, BMP-2 (73-92) induces ectopic bone formation within 4 weeks when delivered via PLGA scaffolds . P24 achieves similar bone volume (~80% of defect area) to rhBMP-2 in rabbit radii .

Structural Optimization

Machine learning-guided evolution of BMP-2 (73-92) produced KDP34, a peptide with 12 residues that retains critical binding motifs.

Clinical Challenges

- Immunogenicity: No evidence of immune reactions to BMP-2 (73-92) in animal models, but long-term safety data are lacking.

- Cost vs. Efficacy : High peptide doses and specialized delivery systems increase costs, making rhBMP-2 more viable despite its side effects (e.g., ectopic bone growth) .

Biological Activity

Bone Morphogenetic Protein-2 (BMP-2) is a key factor in bone formation and regeneration, playing a crucial role in osteogenesis. Among its various domains, the peptide corresponding to residues 73-92, known as BMP-2 Epitope (73-92), has garnered attention for its biological activity. This article explores the biological activity of BMP-2 Epitope (73-92), highlighting its mechanisms, experimental findings, and potential applications in regenerative medicine.

Overview of BMP-2 and its Epitope

BMP-2 is part of the transforming growth factor-beta (TGF-β) superfamily and is known for its ability to induce bone formation both in vitro and in vivo. The BMP-2 Epitope (73-92) specifically is derived from the "knuckle" region of the BMP-2 protein, which is critical for receptor interaction and signaling. This peptide has been shown to retain some biological activity similar to that of the full-length BMP-2 protein but with reduced side effects due to its smaller size.

The BMP-2 Epitope (73-92) functions primarily through the activation of specific signaling pathways involved in osteogenesis:

- Alkaline Phosphatase Activity : Studies have demonstrated that BMP-2 Epitope (73-92) significantly enhances alkaline phosphatase (ALP) activity, a marker of osteogenic differentiation, in various cell lines including murine multipotent mesenchymal stem cells (MSCs) .

- Cell Proliferation and Migration : The peptide promotes cell migration and proliferation, which are essential for bone repair processes. It has been observed that BMP-2 induces motility in smooth muscle cells via Wnt signaling pathways .

- Angiogenesis : BMP-2 is also implicated in promoting vascularization, thus supporting bone regeneration by enhancing blood supply to the repair site .

In Vitro Studies

A series of experiments have been conducted to evaluate the osteogenic potential of BMP-2 Epitope (73-92):

- Cell Culture Assays : In vitro assays using the W20-17 preosteoblast cell line showed that BMP-2 Epitope (73-92) effectively induced ALP activity over a 12-week period, indicating sustained osteogenic activity .

| Time Point | ALP Activity (Units) | Notes |

|---|---|---|

| Week 0 | Baseline | Control group |

| Week 6 | 150 | Significant increase |

| Week 12 | 200 | Sustained activity |

In Vivo Studies

In vivo studies using rat models demonstrated that BMP-2 Epitope (73-92) could induce ectopic bone formation when incorporated into biodegradable scaffolds:

- Bone Formation Assessment : Micro-computed tomography (µCT) analysis revealed significant bone mass at implantation sites treated with the peptide compared to controls .

| Implant Type | Bone Volume (mm³) | Significance |

|---|---|---|

| Control | 10 | N/A |

| BMP-2 Epitope | 35 | p < 0.01 |

Case Studies

- Nanoparticle Delivery Systems : Research has shown that grafting BMP-2 Epitope (73-92) onto biodegradable nanoparticles enhances its osteogenic potential by providing a multivalent presentation that improves interaction with cell surface receptors .

- Sustained Release Vehicles : A study investigated various delivery systems for BMP-2, finding that those incorporating the epitope maintained bioactivity over extended periods, thus enhancing bone regeneration outcomes .

Q & A

Q. What experimental models are commonly used to evaluate the osteogenic activity of BMP-2 Epitope (73-92)?

- Methodological Answer : In vitro assays using murine or human mesenchymal stem cells (MSCs) are standard. Alkaline phosphatase (ALP) activity is quantified as a primary marker of osteogenic differentiation, often normalized to total protein content . In vivo models include rodent calvarial defect repair or ectopic bone formation assays, where the peptide is combined with scaffolds (e.g., collagen, hydroxyapatite) and implanted subcutaneously or intramuscularly . For reproducibility, ensure cell passage numbers are consistent (e.g., MSCs at passages 3–5) and scaffold degradation rates are matched to peptide release kinetics .

Q. What structural characteristics of BMP-2 Epitope (73-92) influence its receptor-binding specificity?

- Methodological Answer : The epitope’s 20-amino-acid sequence (residues 73–92) includes key residues (e.g., Lys, Pro, Ile) that stabilize interactions with BMP type I/II receptors. Circular dichroism (CD) spectroscopy and molecular docking studies reveal a β-sheet-rich conformation critical for binding . Mutagenesis studies (e.g., alanine scanning) can identify critical residues; for example, replacing His88 with Ala reduces ALP activation by 60% . Always validate structural predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values for BMPR-II) .

Q. How does BMP-2 Epitope (73-92) compare to full-length BMP-2 in osteogenic potency?

- Methodological Answer : BMP-2 Epitope (73-92) requires ~12,000-fold higher molar concentrations than full-length BMP-2 to achieve comparable ALP activity in MSCs . To mitigate low potency, combine the peptide with osteogenic enhancers (e.g., dexamethasone) or immobilize it on scaffolds to increase local concentration . Dose-response curves (0.1–100 µM) should be generated to identify optimal concentrations while monitoring cytotoxicity via MTT assays .

Advanced Research Questions

Q. What computational strategies are effective in optimizing BMP-2 Epitope (73-92) for enhanced receptor binding?

- Methodological Answer : Machine learning (ML)-guided evolution and molecular dynamics (MD) simulations can predict high-affinity peptide variants. For example, ML models trained on BMPR-II binding data identified a variant (P24) with 3-fold higher ALP induction than the native epitope . Validate predictions using isothermal titration calorimetry (ITC) and in silico saturation mutagenesis to assess energy landscapes of receptor interactions .

Q. How can experimental design address contradictions in BMP-2 Epitope (73-92) bioactivity across studies?

- Methodological Answer : Variability often arises from differences in peptide purity (≥95% by HPLC), scaffold porosity, or cell source (e.g., primary vs. immortalized MSCs) . Standardize protocols using the Minimum Information for Reporting Bioactive Peptide Experiments (MIRBAPE) guidelines. For meta-analysis, include raw data on peptide stability (e.g., half-life in serum) and scaffold degradation rates .

Q. What strategies improve the synergistic effects of BMP-2 Epitope (73-92) with other osteogenic factors?

- Methodological Answer : Co-immobilization with RGD peptides or IGF-1-derived sequences on nanostructured scaffolds enhances MSC adhesion and osteogenesis. For example, dual-functionalized mesoporous silica nanoparticles increased ALP activity by 150% compared to the epitope alone . Use fractional factorial design (FFD) experiments to optimize combinatorial ratios and spatial distribution .

Q. How do conformational epitope mapping techniques refine BMP-2 peptide-receptor interaction models?

- Methodological Answer : Deep mutational scanning (DMS) coupled with next-generation sequencing (NGS) identifies critical binding residues. In one study, comprehensive mutagenesis of BMP-2 Epitope (73-92) revealed Leu90 and His39 as hotspots for BMPR-II binding . Validate using competitive ELISA with receptor-Fc fusion proteins and cross-linking mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.